Diethyl 1-(4-chlorobenzyl)-4-(2-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, chlorophenyl, and ethoxyphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Nifedipine: Another dihydropyridine derivative with similar pharmacological properties.
Felodipine: A dihydropyridine compound used for its vasodilatory effects.
Uniqueness
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C26H28ClNO5 |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28ClNO5/c1-4-31-23-10-8-7-9-20(23)24-21(25(29)32-5-2)16-28(17-22(24)26(30)33-6-3)15-18-11-13-19(27)14-12-18/h7-14,16-17,24H,4-6,15H2,1-3H3 |
InChI Key |
WGLFPFCIOKZLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
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